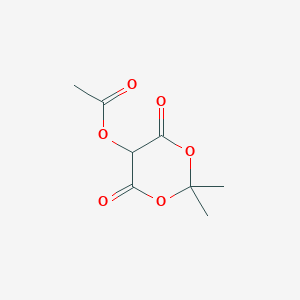
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-: is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by its unique structure, which includes a dioxane ring substituted with acetyloxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of malonic acid with a ketone in the presence of a catalyst such as lanthanum triflate (La(OTf)3) and acetic anhydride as a condensing agent . The reaction conditions typically include a molar ratio of malonic acid to ketone of 1:1.1, a catalyst concentration of 0.3 mol%, a reaction temperature of 30°C, and a reaction time of 3 hours. Under these conditions, the yield of the product can range from 62.3% to 77.5% .
Industrial Production Methods
Industrial production of 1,3-dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds or its therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- involves its interaction with molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in further reactions. The dioxane ring structure provides stability and reactivity, allowing the compound to engage in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-4,6-dione: A simpler derivative without the acetyloxy and dimethyl substitutions.
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2,5-trimethyl-: A similar compound with an additional methyl group.
Uniqueness
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the acetyloxy group enhances its potential for hydrolysis and substitution reactions, while the dimethyl groups provide steric hindrance and stability.
Properties
Molecular Formula |
C8H10O6 |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) acetate |
InChI |
InChI=1S/C8H10O6/c1-4(9)12-5-6(10)13-8(2,3)14-7(5)11/h5H,1-3H3 |
InChI Key |
UFVSBAPCPSABQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


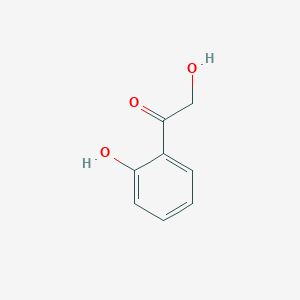
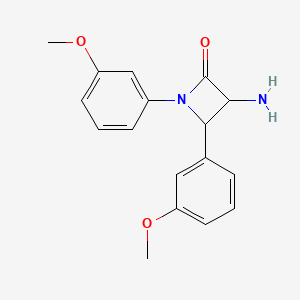
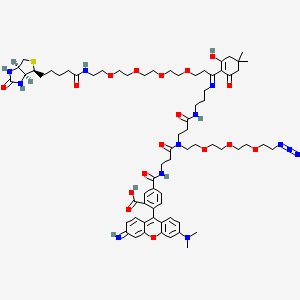
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
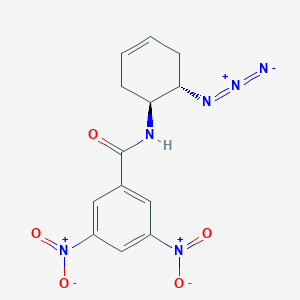
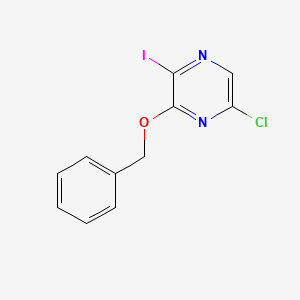
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)

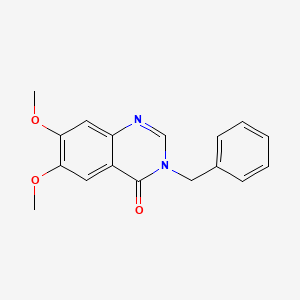
![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)
